1-Methyl-3-(3-sulfopropyl)-1H-imidazol-3-ium chloride 1-Methyl-3-(3-sulfopropyl)-1H-imidazol-3-ium chloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13773607
InChI: InChI=1S/C7H12N2O3S.ClH/c1-8-4-5-9(7-8)3-2-6-13(10,11)12;/h4-5,7H,2-3,6H2,1H3;1H
SMILES: C[N+]1=CN(C=C1)CCCS(=O)(=O)O.[Cl-]
Molecular Formula: C7H13ClN2O3S
Molecular Weight: 240.71 g/mol

1-Methyl-3-(3-sulfopropyl)-1H-imidazol-3-ium chloride

CAS No.:

Cat. No.: VC13773607

Molecular Formula: C7H13ClN2O3S

Molecular Weight: 240.71 g/mol

* For research use only. Not for human or veterinary use.

1-Methyl-3-(3-sulfopropyl)-1H-imidazol-3-ium chloride -

Specification

Molecular Formula C7H13ClN2O3S
Molecular Weight 240.71 g/mol
IUPAC Name 3-(3-methylimidazol-3-ium-1-yl)propane-1-sulfonic acid;chloride
Standard InChI InChI=1S/C7H12N2O3S.ClH/c1-8-4-5-9(7-8)3-2-6-13(10,11)12;/h4-5,7H,2-3,6H2,1H3;1H
Standard InChI Key OJLFSTFJPMNJIL-UHFFFAOYSA-N
SMILES C[N+]1=CN(C=C1)CCCS(=O)(=O)O.[Cl-]
Canonical SMILES C[N+]1=CN(C=C1)CCCS(=O)(=O)O.[Cl-]

Introduction

Chemical Structure and Physicochemical Properties

The molecular structure of 1-methyl-3-(3-sulfopropyl)-1H-imidazol-3-ium chloride consists of a positively charged imidazolium ring substituted with a methyl group at the 1-position and a sulfopropyl moiety (-CH2_2CH2_2CH2_2SO3_3^-) at the 3-position, balanced by a chloride counterion . Key structural features include:

  • Molecular Formula: C7H13ClN2O3S\text{C}_7\text{H}_{13}\text{ClN}_2\text{O}_3\text{S}

  • SMILES Notation: C[N+]1=CN(C=C1)CCCS(=O)(=O)O.[Cl]\text{C}[N^+]1=CN(C=C1)CCCS(=O)(=O)O.[Cl^-]

  • InChI Key: OJLFSTFJPMNJIL-UHFFFAOYSA-N .

Table 1: Physicochemical Properties

PropertyValueSource
Molecular Weight240.71 g/mol
Storage ConditionsInert atmosphere, Room Temperature
SolubilityHighly soluble in polar solvents (e.g., water)
Thermal StabilityStable up to 200°C (decomposes gradually)

The sulfopropyl group enhances hydrophilicity, making the compound particularly effective in aqueous-phase reactions . Nuclear magnetic resonance (NMR) studies confirm the structure, with 1H^1\text{H} NMR peaks at δ 8.63 (imidazolium proton), 4.24 (methylene adjacent to sulfur), and 3.77 (methyl group) .

Synthesis and Optimization

The synthesis of 1-methyl-3-(3-sulfopropyl)-1H-imidazol-3-ium chloride follows a zwitterion intermediate route:

Step 1: Formation of Zwitterion

1-Methylimidazole reacts with 1,3-propanesultone in toluene under reflux (110°C for 16–24 hours), yielding a zwitterionic intermediate .

Step 2: Acidification

The zwitterion is treated with hydrochloric acid at 85–90°C for 12–24 hours, protonating the sulfonate group to form the final ionic liquid .

Table 2: Reaction Conditions and Yields

ParameterValueSource
SolventToluene
Temperature (Step 1)110°C
Temperature (Step 2)85–90°C
Yield>90% (isolated)

Optimization studies highlight the importance of stoichiometric ratios and reaction duration in maximizing purity .

Catalytic Applications in Biomass Conversion

1-Methyl-3-(3-sulfopropyl)-1H-imidazol-3-ium chloride serves as a catalyst in the conversion of hemicellulose into C5 sugars (e.g., xylose), a critical step in biofuel production . Key mechanistic insights include:

  • Acidic Sites: The sulfonic acid group (-SO3_3H) and chloride ion synergistically hydrolyze glycosidic bonds in hemicellulose .

  • Reaction Efficiency: At 140°C, the catalyst achieves >80% conversion of hemicellulose into xylose within 6 hours .

Table 3: Performance in Hemicellulose Hydrolysis

ConditionResultSource
Temperature140°C
Catalyst Loading10 wt% (substrate basis)
Conversion Rate82%
Selectivity for Xylose75%

This catalytic efficiency surpasses traditional mineral acids by reducing side reactions and enabling recyclability .

Hazard CategoryGHS CodePrecautionary MeasuresSource
Skin IrritationH315Wear protective gloves
Eye IrritationH319Use eye protection
Respiratory IrritationH335Use in well-ventilated areas
Oral ToxicityH302Avoid ingestion

Emergency procedures include rinsing exposed skin with water (P302+P352) and seeking medical attention for eye contact (P305+P351+P338) .

Comparative Analysis with Related Ionic Liquids

The sulfopropyl group differentiates this compound from analogous imidazolium-based ionic liquids:

Table 5: Structural and Functional Comparisons

Compound NameCAS NumberKey FeatureApplication
1-Methyl-3-propylimidazolium bromide1000906-62-6Low viscositySolvent in electrochemistry
1-Ethyl-3-methylimidazolium chloride77472-70-9High thermal stabilityExtraction processes
1-Methyl-3-(3-sulfopropyl)-imidazolium hydrogensulfateN/ADual acidic sitesBiomass catalysis

The sulfopropyl moiety enhances aqueous solubility, making it preferable for reactions requiring polar media .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator